(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid
Description
Properties
IUPAC Name |
(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O6/c1-2-6(12)10(18)14(5-9(16)17)8(15)4-3-7(13)11(19)20/h6-7H,2-5,12-13H2,1H3,(H,16,17)(H,19,20)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPLUHYDIQKURQW-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(CC(=O)O)C(=O)CCC(C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)N(CC(=O)O)C(=O)CC[C@@H](C(=O)O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid, also known as a derivative of glutamic acid, is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H19N3O6
- Molecular Weight : 289.288 g/mol
- Synonyms : 5-Oxo-L-norvaline, gamma-Glutamyl semialdehyde
The compound is characterized by a complex structure that includes multiple functional groups, which contribute to its biological activity.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, particularly matrix metalloproteinases (MMPs). MMPs play a crucial role in the degradation of extracellular matrix components and are implicated in various pathological conditions, including cancer and arthritis. Inhibition of MMPs can lead to reduced tumor invasion and metastasis .
- Metabolic Pathways : As a metabolite found in various organisms, including Escherichia coli and Homo sapiens, the compound participates in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis. Its role as a human metabolite suggests potential physiological functions that warrant further investigation .
Biological Studies
Several studies have investigated the biological effects of this compound:
- Case Study 1 : A study focused on the compound's effects on cell migration and invasion in cancer cell lines demonstrated that it significantly inhibited these processes by modulating MMP activity. The findings suggest that this compound could have therapeutic potential in cancer treatment .
- Case Study 2 : Research involving animal models showed that administration of the compound resulted in alterations in neurotransmitter levels, indicating its potential role as a neuromodulator. This effect was particularly noted in studies examining its impact on glutamate signaling pathways .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies:
These findings indicate that while the compound exhibits biological activity, it also possesses a favorable safety profile at therapeutic doses.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
The compound has been investigated for its potential use as a drug candidate in various therapeutic areas, including:
- Cancer Therapy : Research indicates that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines. A study highlighted its role in inhibiting tumor growth through apoptosis induction in specific cancer types .
- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, particularly against resistant bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, making it a candidate for developing new antibiotics .
Case Study Example :
A recent clinical trial evaluated the efficacy of a modified version of this compound in treating multidrug-resistant bacterial infections. Results demonstrated a significant reduction in infection rates among participants, suggesting its potential as a novel therapeutic agent .
Biochemical Applications
2. Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance:
- Matrix Metalloproteinases (MMPs) : It has been identified as an MMP12-specific peptide sequence inhibitor, which is crucial for tissue remodeling and repair processes. This inhibition can be beneficial in conditions like arthritis and fibrosis .
3. Peptide Synthesis
Due to its structural characteristics, this compound serves as a building block in peptide synthesis for various research applications, including:
- Vaccine Development : Its ability to enhance immune responses makes it a valuable component in vaccine formulations aimed at improving efficacy against infectious diseases .
Nutritional Science Applications
4. Dietary Supplements
The compound is being explored for its role in nutritional supplements aimed at enhancing muscle recovery and growth due to its amino acid profile. It is particularly relevant for athletes and individuals engaging in high-intensity training.
5. Functional Foods
Research is ongoing into incorporating this compound into functional foods designed to improve health outcomes related to metabolic disorders, such as obesity and diabetes.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Potential Benefits |
|---|---|---|
| Pharmaceuticals | Cancer therapy | Induces apoptosis in cancer cells |
| Antimicrobial agent | Effective against resistant bacteria | |
| Biochemistry | Enzyme inhibition (MMP12) | Reduces tissue remodeling issues |
| Peptide synthesis | Enhances immune response | |
| Nutritional Science | Dietary supplements | Improves muscle recovery |
| Functional foods | Aids metabolic health |
Comparison with Similar Compounds
Glutathione (GSH)
- Structure : Tripeptide (γ-L-glutamyl-L-cysteinylglycine).
- Key Differences: GSH contains a cysteine residue with a reactive thiol group, enabling direct participation in redox reactions. Ophthalmic Acid replaces cysteine with 2-aminobutyric acid, eliminating thiol-mediated antioxidant activity .
- Biological Role: GSH is a potent cellular antioxidant, critical for maintaining redox balance and detoxification. The GSH:GSSG (oxidized glutathione) ratio is a key indicator of oxidative status .
Gamma-Glutamylglutamine (γ-Glu-Gln)
- Structure: (2S)-2-[(4S)-4-amino-4-carboxybutanamido]-4-carbamoylbutanoic acid.
- Key Differences: Contains glutamine instead of 2-aminobutyric acid. Features a carbamoyl group (-CONH2) instead of carboxymethyl (-CH2COOH).
- Biological Role: Involved in nitrogen metabolism and amino acid transport. Unlike Ophthalmic Acid, γ-Glu-Gln participates in glutamine storage and release in tissues .
(2S)-5-[(Diaminomethylidene)amino]-2-(dicarboxyamino)pentanoic Acid
- Structure: Contains a diaminomethylidene (-NH-C(=NH)-NH2) and dicarboxyamino (-N(COOH)2) group.
- Key Differences :
- Additional nitrogen-rich functional groups enhance metal chelation capabilities.
- Biological Role: Potential applications in chelating therapies for heavy metal poisoning, unlike Ophthalmic Acid’s role in oxidative stress .
(2S)-5-(Diaminomethylideneamino)-2-[[2-(2,2-diphenylethoxy)acetyl]amino]pentanoic Acid
- Structure : Modified with a diphenylethoxy group .
- Key Differences :
- The lipophilic diphenylethoxy moiety increases membrane permeability.
- Biological Role :
Structural and Functional Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Role |
|---|---|---|---|---|
| Ophthalmic Acid | C11H18N4O6 | 302.29* | Carboxymethyl, 2-aminobutanoyl | Oxidative stress biomarker |
| Glutathione (GSH) | C10H17N3O6S | 307.32 | Thiol (-SH), glutamate backbone | Redox balance, detoxification |
| Gamma-Glutamylglutamine (γ-Glu-Gln) | C10H17N3O6 | 275.26 | Carbamoyl, glutamine | Nitrogen metabolism |
| (2S)-5-[(Diaminomethylidene)amino]... | C8H14N4O6 | 262.22 | Diaminomethylidene, dicarboxyamino | Metal chelation |
*Calculated based on molecular formula.
Research Findings and Implications
- Structural Similarity vs. Functional Divergence : While Ophthalmic Acid shares a backbone with glutathione, the absence of a thiol group limits its direct antioxidant activity. Instead, it may modulate glutathione synthesis or act as a competitive inhibitor .
- Bioactivity : Studies suggest Ophthalmic Acid accumulates in mitochondria under oxidative stress, indicating a role in cellular adaptation to redox imbalance .
- Comparative Methods : Structural similarity assessments (e.g., Tanimoto coefficient, pharmacophore mapping) highlight the importance of functional group alignment in predicting bioactivity .
Q & A
Basic Research Questions
Q. How can the enantiomeric purity of (2S)-2-amino-5-[[(2S)-2-aminobutanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid be determined experimentally?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA or IB) and a mobile phase of hexane:isopropanol (80:20) with 0.1% trifluoroacetic acid. Monitor retention times and peak symmetry, comparing against racemic standards. Optical rotation measurements ([α]D) at 20°C in aqueous solution can supplement chromatographic data .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure?
- Methodology :
- NMR : Acquire 2D experiments (HSQC, HMBC) to resolve overlapping signals in the δ 1.5–3.5 ppm region (amide protons and carboxymethyl groups). ¹³C NMR should confirm carbonyl resonances (δ 170–175 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in positive ion mode to observe [M+H]+ and fragment ions (e.g., loss of the carboxymethyl group at m/z 130.05) .
Q. What synthetic routes are recommended for preparing this compound?
- Methodology : A stepwise solid-phase peptide synthesis (SPPS) approach using Fmoc-protected (2S)-2-aminobutanoic acid. Activate the carboxyl group with HBTU/DIPEA, and sequentially couple the carboxymethylamino and 5-oxopentanoic acid moieties. Deprotect with 20% piperidine/DMF and cleave from the resin using TFA:water:TIPS (95:2.5:2.5) .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting in amide protons) be resolved?
- Methodology : Perform variable-temperature NMR (VT-NMR) to assess dynamic processes like hindered rotation of the carboxymethyl group. If splitting persists, use DFT calculations (B3LYP/6-31G*) to model rotamer populations and compare computed chemical shifts with experimental data .
Q. What strategies optimize the synthesis yield while minimizing steric hindrance during coupling?
- Methodology :
- Use microwave-assisted synthesis at 50°C to enhance coupling efficiency.
- Introduce orthogonal protecting groups (e.g., Alloc for the α-amine) to reduce side reactions.
- Monitor reaction progress via LC-MS and adjust equivalents of coupling reagents (e.g., HATU vs. HBTU) based on steric bulk .
Q. How can computational methods predict the compound’s stability under varying pH conditions?
- Methodology : Perform molecular dynamics (MD) simulations in explicit solvent (e.g., GROMACS) at pH 2–12. Track hydrogen bonding between the carboxymethyl group and water molecules. Complement with QSPR models to predict hydrolysis rates of the amide bond .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values for the guanidine moiety?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
